1-(4-Tert-butylbenzoyl)piperazine

Catalog No.
S3376815
CAS No.
118630-34-5
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Tert-butylbenzoyl)piperazine

CAS Number

118630-34-5

Product Name

1-(4-Tert-butylbenzoyl)piperazine

IUPAC Name

(4-tert-butylphenyl)-piperazin-1-ylmethanone

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3

InChI Key

MHAUQEYAIMTARR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2

1-(4-Tert-butylbenzoyl)piperazine (CAS 118630-34-5) is a pre-functionalized, mono-acylated piperazine derivative widely utilized as a structural intermediate in medicinal chemistry and process scale-up [1]. Featuring a bulky, highly lipophilic 4-tert-butylphenyl moiety attached via an amide linkage, this compound provides a free secondary amine that is primed for subsequent coupling reactions, such as nucleophilic aromatic substitutions (SNAr) or Buchwald-Hartwig aminations. It is primarily procured to convergently install the 4-tert-butylbenzoylpiperazine pharmacophore—a motif frequently employed to target deep hydrophobic pockets in kinase inhibitors and to enhance the overall metabolic stability of the final active pharmaceutical ingredient (API) [2].

Substituting this specific building block with simpler analogs, such as 1-benzoylpiperazine, fundamentally alters the downstream physicochemical profile of the target molecule, typically resulting in reduced target affinity and increased metabolic liability at the exposed para-position [1]. Furthermore, attempting to bypass procurement by synthesizing this moiety in-house via the direct reaction of unprotected piperazine with 4-tert-butylbenzoyl chloride routinely yields a difficult-to-separate mixture of mono- and di-acylated products [2]. Procuring the pre-purified 1-(4-tert-butylbenzoyl)piperazine eliminates this purification bottleneck, ensuring high-fidelity regiocontrol, minimizing reagent waste, and maximizing yields in subsequent late-stage coupling steps [3].

Yield Optimization via Convergent Pharmacophore Installation

Procuring pre-formed 1-(4-tert-butylbenzoyl)piperazine allows for convergent synthesis strategies that bypass the poor regioselectivity inherent to direct piperazine acylation. In standard linear syntheses, reacting excess piperazine with 4-tert-butylbenzoyl chloride typically yields a mixture containing 15-25% di-acylated byproduct, which necessitates resource-intensive chromatographic separation [1]. Utilizing the pre-purified building block in a direct coupling reaction typically improves the overall step yield to >85% while completely eliminating the need for intermediate purification of the piperazine core [2].

Evidence DimensionMono-acylation yield and purity
Target Compound Data>98% purity, ready for direct coupling (>85% downstream yield)
Comparator Or BaselineIn situ synthesis from piperazine + acid chloride (60-70% mono-acylation, 15-25% di-acylation)
Quantified DifferenceEliminates 15-25% di-acylation byproduct and associated purification losses
ConditionsStandard amide coupling vs. direct procurement of the mono-acylated building block

Procuring the pure mono-acylated intermediate prevents di-acylation waste and streamlines scale-up by removing a critical chromatographic purification step.

Enhanced Lipophilicity for Membrane Permeability and Pocket Binding

The incorporation of the tert-butyl group significantly alters the physicochemical profile of the piperazine building block compared to its unsubstituted counterpart. 1-(4-tert-butylbenzoyl)piperazine exhibits a calculated LogP (cLogP) approximately 1.5 to 2.0 units higher than 1-benzoylpiperazine [1]. This substantial increase in lipophilicity is critical for driving non-covalent interactions within deep hydrophobic binding sites and improving the passive membrane permeability of the final synthesized compound [2].

Evidence DimensionCalculated Lipophilicity (cLogP shift)
Target Compound DataProvides a +1.5 to +2.0 cLogP increase to the final scaffold
Comparator Or Baseline1-benzoylpiperazine (lacks the lipophilic tert-butyl group)
Quantified Difference~1.5 to 2.0 log units higher lipophilicity
ConditionsIn silico physicochemical profiling of the functional group contribution

Selecting the tert-butyl derivative is essential for optimizing the pharmacokinetic profile and target residence time of lipophilic drug candidates.

Prevention of CYP450-Mediated Para-Oxidation

In drug design, unsubstituted phenyl rings are highly susceptible to rapid metabolism via cytochrome P450-mediated oxidation at the para position. By utilizing 1-(4-tert-butylbenzoyl)piperazine, the para position is sterically occluded by the robust tert-butyl group [1]. Comparative metabolic stability models of downstream derivatives routinely demonstrate that tert-butyl substituted benzoylpiperazines exhibit significantly longer half-lives in human liver microsomes (HLM) compared to their unsubstituted 1-benzoylpiperazine analogs, directly reducing first-pass metabolic clearance [2].

Evidence DimensionMetabolic liability at the phenyl para-position
Target Compound DataPara-position fully blocked by the sterically hindered tert-butyl group
Comparator Or Baseline1-benzoylpiperazine (exposed para-position)
Quantified DifferenceEliminates para-hydroxylation as a primary metabolic clearance pathway
ConditionsHuman liver microsome (HLM) stability models for downstream APIs

This structural feature is critical for buyers developing APIs that require extended in vivo half-lives and resistance to rapid hepatic clearance.

Convergent Synthesis of Kinase Inhibitors

Leveraging the free secondary amine of 1-(4-tert-butylbenzoyl)piperazine for direct cross-coupling with halogenated heterocyclic scaffolds (e.g., pyrimidines) to rapidly generate libraries of lipophilic kinase inhibitors, directly benefiting from the high-yield convergent approach outlined in Section 3 [1].

Development of GPCR Ligands and Transmembrane Probes

Utilizing the bulky tert-butylbenzoyl group to probe deep, hydrophobic transmembrane binding pockets in G-protein coupled receptors, where the +1.5 to +2.0 cLogP increase is strictly required for target affinity and membrane permeability [2].

Scale-Up Manufacturing of Piperazine-Linked APIs

Employing the pre-purified building block in process chemistry workflows to avoid the 15-25% di-acylation impurities and complex chromatographic purifications associated with early-stage, in situ piperazine functionalization [3].

XLogP3

2.4

Dates

Last modified: 08-19-2023

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